molecular formula C6H8 B2524078 1-Ethynyl-1-methylcyclopropane CAS No. 2809-75-8

1-Ethynyl-1-methylcyclopropane

Cat. No.: B2524078
CAS No.: 2809-75-8
M. Wt: 80.13
InChI Key: DLXBUAFBLMXVMT-UHFFFAOYSA-N
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Description

1-Ethynyl-1-methylcyclopropane is an organic compound with the molecular formula C6H8. It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethynyl group (C≡CH) and another by a methyl group (CH3). This compound is of interest due to its unique structural features and reactivity, which make it a valuable subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methylcyclopropane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanol with a strong base to form the corresponding cyclopropyl anion, which then undergoes alkylation with ethynyl halides. Another method involves the cyclopropanation of propargyl alcohol derivatives using carbenoid reagents .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-methylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-1-methylcyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biological Activity

1-Ethynyl-1-methylcyclopropane (C6H8) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that illustrate its relevance in various biological systems.

Chemical Structure and Properties

This compound is characterized by an ethynyl group attached to a methyl-substituted cyclopropane ring. This configuration provides the compound with distinctive reactivity and interaction capabilities with biological macromolecules. Its molecular formula is C6H8, and it has a molecular weight of 80.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethynyl group allows for participation in π-π interactions, while the cyclopropane ring can influence the compound's conformational flexibility, impacting its binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the levels of key metabolites.
  • Protein-Ligand Interactions : Its structure enables stable complex formation with proteins, which can modulate signaling pathways within cells.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines, including glioblastoma cells. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses by inhibiting cyclooxygenase enzymes, which are critical in the synthesis of inflammatory mediators.
  • Neuroprotective Properties : Research indicates that derivatives of this compound may enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative disease treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in glioblastoma cells
Anti-inflammatoryInhibits cyclooxygenase activity
NeuroprotectionEnhances survival of neurons under stress

Case Study: Anticancer Activity

A study investigated the effects of this compound on glioblastoma cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as an anticancer agent .

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial for inflammation.

Properties

IUPAC Name

1-ethynyl-1-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-6(2)4-5-6/h1H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXBUAFBLMXVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-75-8
Record name 1-ethynyl-1-methylcyclopropane
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